molecular formula C8H5F4NO2 B6198086 6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid CAS No. 2763780-12-5

6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid

Cat. No.: B6198086
CAS No.: 2763780-12-5
M. Wt: 223.1
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Description

6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes a tetrafluoroethyl group attached to the pyridine ring. Fluorinated compounds are of significant interest in various fields due to their unique physical, chemical, and biological properties. The presence of fluorine atoms often imparts enhanced stability, lipophilicity, and bioavailability to the molecules, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid typically involves the introduction of the tetrafluoroethyl group to the pyridine ring. One common method is the reaction of 2-chloropyridine with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets through its fluorinated moiety. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 2,6-difluoropyridine
  • 6-(trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorinated pyridines. This uniqueness makes it valuable in specific applications where enhanced stability, lipophilicity, and bioavailability are desired .

Properties

CAS No.

2763780-12-5

Molecular Formula

C8H5F4NO2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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